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molecular formula C31H38N2O3 B8732319 2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE CAS No. 34924-25-9

2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE

Cat. No. B8732319
M. Wt: 486.6 g/mol
InChI Key: ZNDNZBVYMDSTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04064347

Procedure details

2,7-Bis(4-piperidinobutyryl)fluoren-9-one, prepared in Example 33, was dissolved in chloroform and the resulting solution acidified with ethereal HCl to give the desired product which was recrystallized once from water-isopropyl alcohol. M.P. 322°-323° C, λMaxH2O 284, E1cm1% 1,220.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][C:10]([C:12]2[CH:24]=[CH:23][C:22]3[C:21]4[C:16](=[CH:17][C:18]([C:25](=[O:35])[CH2:26][CH2:27][CH2:28][N:29]5[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]5)=[CH:19][CH:20]=4)[C:15](=[O:36])[C:14]=3[CH:13]=2)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:37]>C(Cl)(Cl)Cl>[ClH:37].[ClH:37].[N:1]1([CH2:7][CH2:8][CH2:9][C:10]([C:12]2[CH:24]=[CH:23][C:22]3[C:21]4[C:16](=[CH:17][C:18]([C:25](=[O:35])[CH2:26][CH2:27][CH2:28][N:29]5[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]5)=[CH:19][CH:20]=4)[C:15](=[O:36])[C:14]=3[CH:13]=2)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCC(=O)C1=CC=2C(C3=CC(=CC=C3C2C=C1)C(CCCN1CCCCC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1(CCCCC1)CCCC(=O)C1=CC=2C(C3=CC(=CC=C3C2C=C1)C(CCCN1CCCCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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